2-Chloro-4'-ethoxybenzophenone

Descripción general

Descripción

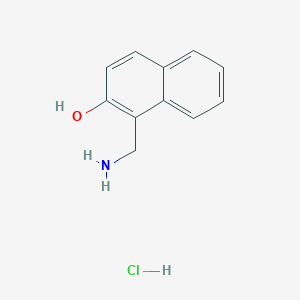

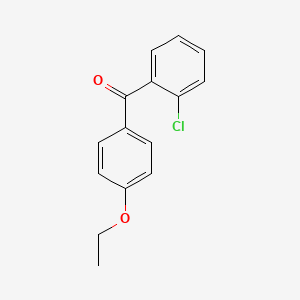

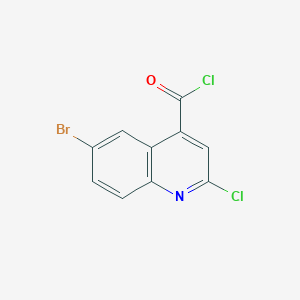

2-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.72 . The IUPAC name for this compound is (2-chlorophenyl)(4-ethoxyphenyl)methanone .

Synthesis Analysis

The synthesis of 2-Chloro-4’-ethoxybenzophenone or similar compounds often involves Friedel Crafts acylation . A preparation method of a similar compound, 5-bromo-2-chloro-4’-ethoxybenzophenone, involves direct refluxing of 5-bromo-2-chlorobenzoic acid and thionyl chloride under the catalysis of DMF without a solvent .Molecular Structure Analysis

The InChI code for 2-Chloro-4’-ethoxybenzophenone is 1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis

2-Chloro-4’-ethoxybenzophenone has a molecular weight of 260.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Photophysical Studies in Chemistry

Scientific Field

Chemistry, specifically photophysical properties of organic compounds. Application Summary: 2-Chloro-4’-ethoxybenzophenone is used to study the photophysical behavior of benzophenone derivatives in different solvents . Methods of Application:

- Photophysical Testing: Conducted in solvents like methylcyclohexane and EPA to determine absorption and emission parameters. Results Summary: The studies revealed solvent-dependent photophysical properties, with significant differences in absorption and emission transitions between polar and non-polar solvents .

Environmental Science: Water Treatment

Scientific Field

Environmental Science, focusing on water purification. Application Summary: Investigating the degradation of UV filters like benzophenone-4, which are structurally similar to 2-Chloro-4’-ethoxybenzophenone, in water treatment processes . Methods of Application:

- Kinetic Studies: Monitoring the degradation kinetics and determining rate constants. Results Summary: The advanced oxidation processes led to a total removal of the target compound and its by-products, with the kinetic study showing pseudo-first-order reaction kinetics .

Pharmaceutical Development

Scientific Field

Pharmaceutical Sciences, particularly in the synthesis of active pharmaceutical ingredients (APIs). Application Summary: 2-Chloro-4’-ethoxybenzophenone serves as a precursor in the synthesis of various APIs . Methods of Application:

Industrial Applications

Scientific Field

Industrial Chemistry, focusing on the synthesis of intermediates for drug development. Application Summary: The compound is used as an intermediate in the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs . Methods of Application:

- Scale-Up: Transitioning from laboratory to industrial-scale production. Results Summary: The developed process proved to be scalable, yielding the desired intermediate efficiently and cost-effectively .

Materials Science: Nonlinear Optical Materials

Scientific Field

Materials Science, specifically in the development of nonlinear optical materials. Application Summary: Related benzophenone derivatives are used to grow single crystals with nonlinear optical properties . Methods of Application:

- Characterization: Single-crystal XRD analysis to determine the crystal structure. Results Summary: The grown crystals exhibited properties suitable for applications in optoelectronics and photonics .

Analytical Methods: Water Quality Analysis

Scientific Field

Analytical Chemistry, with a focus on environmental monitoring. Application Summary: Chlorophenols, structurally related to 2-Chloro-4’-ethoxybenzophenone, are analyzed in water to monitor pollution levels . Methods of Application:

Direcciones Futuras

Propiedades

IUPAC Name |

(2-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLFZYUTATZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393623 | |

| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4'-ethoxybenzophenone | |

CAS RN |

525561-43-7 | |

| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)

![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)

![5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine](/img/structure/B1608929.png)

![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)